molecular formula C23H25N3O B258719 N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B258719
M. Wt: 359.5 g/mol
InChI Key: VTUSUBZXGJBSBI-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CDPC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDPC belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for research on N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which may make it a promising candidate for these conditions. Another potential direction is to investigate its potential use in cancer therapy. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have anticancer properties, and further research may help identify its potential use in this area. Finally, more research is needed to understand the mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide and its potential applications in other areas of medicine.

Synthesis Methods

N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting cyclohexylamine, 1,3-diphenyl-2-propyn-1-one, and methyl isocyanate in the presence of a catalyst. The reaction proceeds via a one-pot, three-component reaction and yields N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide as the final product. The synthesis method has been optimized to improve the yield and purity of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, making it suitable for further research.

Scientific Research Applications

N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant activities. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

Product Name

N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-cyclohexyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H25N3O/c1-17-21(23(27)24-19-13-7-3-8-14-19)22(18-11-5-2-6-12-18)25-26(17)20-15-9-4-10-16-20/h2,4-6,9-12,15-16,19H,3,7-8,13-14H2,1H3,(H,24,27)

InChI Key

VTUSUBZXGJBSBI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4

Origin of Product

United States

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